molecular formula C14H16N4O B243232 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine

1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine

Cat. No. B243232
M. Wt: 256.3 g/mol
InChI Key: BKNYUNUITJNLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine (PPCP) is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PPCP has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine is not fully understood. However, it has been suggested that 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine exerts its pharmacological effects by modulating the activity of neurotransmitters such as serotonin and dopamine. 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine has also been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and pain.
Biochemical and Physiological Effects
1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine has been shown to affect various biochemical and physiological processes in the body. It has been reported to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine has been reported to exert significant analgesic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine has also been shown to exhibit significant pharmacological activities, making it a promising candidate for drug development. However, 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with. Additionally, 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine has not been extensively studied in vivo, which limits its potential applications in drug development.

Future Directions

There are several future directions for the study of 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine. One potential direction is to investigate the safety and efficacy of 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine in vivo. This would provide valuable information on the potential applications of 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine in drug development. Additionally, further studies are needed to fully understand the mechanism of action of 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine and its effects on various biochemical and physiological processes. Finally, the development of new synthetic methods for 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine could improve its solubility and make it more accessible for lab experiments.
Conclusion
1-Phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there are still many unanswered questions about 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine, it is clear that this compound has significant potential for the development of new drugs for various diseases.

Synthesis Methods

1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine can be synthesized through a multi-step process involving the reaction of 1-phenylpiperazine with 1H-pyrazole-3-carboxylic acid. The reaction is catalyzed by a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is then purified using chromatographic techniques to obtain pure 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine.

Scientific Research Applications

1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties. 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine has also been shown to possess significant analgesic and anxiolytic effects. These properties make 1-phenyl-4-(1H-pyrazol-3-ylcarbonyl)piperazine a promising candidate for the development of new drugs for various diseases.

properties

Molecular Formula

C14H16N4O

Molecular Weight

256.3 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C14H16N4O/c19-14(13-6-7-15-16-13)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,15,16)

InChI Key

BKNYUNUITJNLKX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=NN3

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=NN3

Origin of Product

United States

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